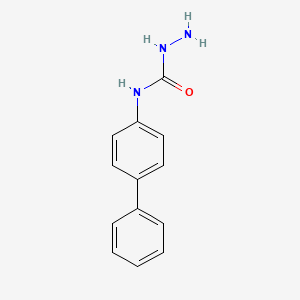
3,3,4-Trimethylpiperidine
Descripción general
Descripción
3,3,4-Trimethylpiperidine is a chemical compound with the molecular formula C8H17N . It is used in scientific research and exhibits unique properties that enable its application in various fields such as organic synthesis, catalysis, and pharmaceutical development.
Synthesis Analysis
Piperidine derivatives, including this compound, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The this compound molecule contains a total of 26 bond(s). There are 9 non-H bond(s), 1 six-membered ring(s), and 1 secondary amine(s) (aliphatic) .Chemical Reactions Analysis
A triarylphosphine–trimethylpiperidine reagent has been reported for the one-step derivatization and enrichment of protein post-translational modifications and identification by mass spectrometry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 127.23 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,2,5-Trimethylpiperidin-4-ol derivatives, closely related to 3,3,4-Trimethylpiperidine, have demonstrated a broad spectrum of antimicrobial activity against various microorganisms. This suggests potential for further exploration in antimicrobial research (Dyusebaeva, Elibaeva & Kalugin, 2017).
Chemical Structure and Conformation Studies
The structure and conformation of derivatives of this compound have been studied using techniques like proton NMR spectroscopy. This research is crucial in understanding the chemical properties and potential applications of these compounds (Rezakov et al., 1986).
Synthesis of Heterocyclic Compounds
This compound derivatives have been utilized in the synthesis of various heterocyclic compounds. These compounds have significant implications in pharmaceuticals and materials science (Vatsadze et al., 2004).
Biological Activity of Derivatives
Research into the biological activity of derivatives of this compound has uncovered a range of applications. These include potential uses in pharmacology and medicine, underscoring the versatility of these compounds (Kuznetsov et al., 1994).
Neurotropic Activity Studies
Studies have been conducted on the neurotropic activities of this compound derivatives. These studies are pivotal in understanding the impact of these compounds on neurological functions and potential therapeutic applications (Zaliznaya et al., 2020).
Chromatin State in Cells
The trimethyl lock mechanism, associated with this compound, plays a role in chromatin state mapping in cells. This application is significant in genomics and cell biology (Mikkelsen et al., 2007).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,3,4-trimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-4-5-9-6-8(7,2)3/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHWPIAGYKZENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



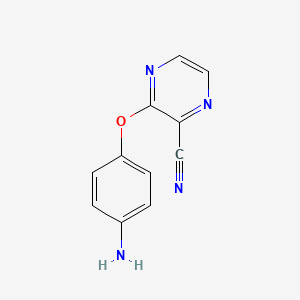


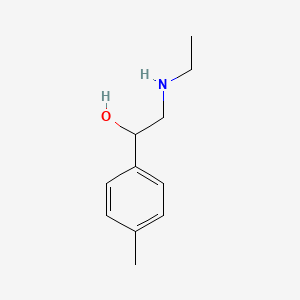
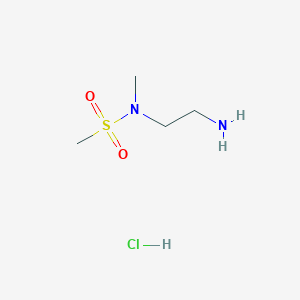
![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)
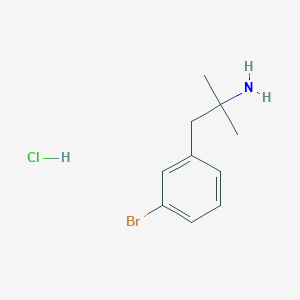
![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one hydrochloride](/img/structure/B1525987.png)
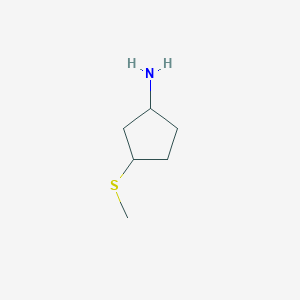
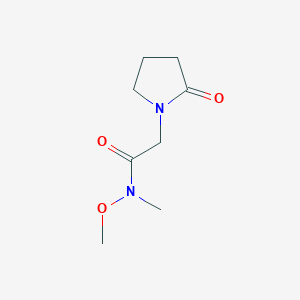
amine](/img/structure/B1525994.png)


